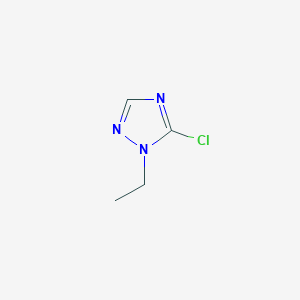

5-Chloro-1-ethyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 5-Chloro-1-ethyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-ethyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63520-39-8 |

|---|---|

Molecular Formula |

C4H6ClN3 |

Molecular Weight |

131.56 g/mol |

IUPAC Name |

5-chloro-1-ethyl-1,2,4-triazole |

InChI |

InChI=1S/C4H6ClN3/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3 |

InChI Key |

PSFKTYHTVOHGGP-UHFFFAOYSA-N |

SMILES |

CCN1C(=NC=N1)Cl |

Canonical SMILES |

CCN1C(=NC=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8)[1]

Executive Summary

Derivatives of 1,2,4-triazole are privileged scaffolds in modern medicinal chemistry and agrochemical development, featuring prominently in antifungal, antiviral, and anti-inflammatory agents[2],[3]. Among these, 5-Chloro-1-ethyl-1H-1,2,4-triazole serves as a critical, highly reactive electrophilic building block. The presence of the labile C5-chlorine atom allows for facile nucleophilic aromatic substitution (

This whitepaper outlines the mechanistic rationale, self-validating synthetic protocols, and analytical characterization standards required to produce high-purity 5-chloro-1-ethyl-1H-1,2,4-triazole.

Structural & Mechanistic Foundations

The stability of the 1,2,4-triazole nucleus is derived from its aromatic sextet, formed by the donation of one

When alkylated at the N1 position (forming 1-ethyl-1H-1,2,4-triazole), the symmetry of the ring is broken, rendering the C5 position (adjacent to the N1 and N4 atoms) highly susceptible to deprotonation. The inductive electron-withdrawing effect of the adjacent nitrogen atoms significantly lowers the

Synthetic Workflows

To synthesize 5-chloro-1-ethyl-1H-1,2,4-triazole, two primary divergent pathways are utilized: Route A (Direct C-H Lithiation) and Route B (Deoxychlorination).

Figure 1: Divergent synthetic pathways for 5-chloro-1-ethyl-1H-1,2,4-triazole.

Route A: Direct C-H Lithiation and Electrophilic Chlorination (Preferred)

This route is preferred for its high atom economy, regioselectivity, and avoidance of harsh, highly corrosive reagents like

Causality of Experimental Choices:

The reaction must be strictly maintained at -78 °C. At elevated temperatures, the C5-lithiated triazole intermediate is prone to ring-opening or anion-mediated alkyl migrations[4]. Hexachloroethane (

Figure 2: Mechanistic pathway of regioselective C5-lithiation and chlorination.

Step-by-Step Protocol (Self-Validating)

-

System Preparation: Flame-dry a 250 mL Schlenk flask. Purge with high-purity Argon. Dissolve 1-ethyl-1H-1,2,4-triazole (10.0 mmol) in anhydrous THF (50 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Add

-butyllithium (1.6 M in hexanes, 10.5 mmol) dropwise over 20 minutes via syringe pump. Stir for 45 minutes at -78 °C.-

Self-Validation Checkpoint 1 (Lithiation Efficiency): Extract a 0.2 mL aliquot, quench immediately with

, and analyze via LC-MS. A mass shift from [M+H]+ 98.1 to 99.1 confirms quantitative lithiation. If

-

-

Electrophilic Quench: Dissolve hexachloroethane (12.0 mmol) in 15 mL anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validation Checkpoint 2 (Reaction Completion): Perform TLC (Eluent: 1:1 Hexanes/EtOAc). The target product will elute significantly faster (

) than the highly polar starting material (

-

-

Workup & Isolation: Quench the reaction with saturated aqueous

(20 mL). Extract the aqueous layer with EtOAc (

Route B: Deoxychlorination of 1-Ethyl-1,2,4-triazol-5-one

For large-scale industrial synthesis where cryogenic conditions are prohibitive, the deoxychlorination of the corresponding triazolone using phosphorus oxychloride (

Step-by-Step Protocol (Self-Validating)

-

Reagent Mixing: In a round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 1-ethyl-1,2,4-triazol-5-one (10.0 mmol) in

(30.0 mmol). Add a catalytic amount of -

Reflux: Heat the mixture to 105 °C.

-

Self-Validation Checkpoint 1 (Reaction Progress): Monitor the evolution of HCl gas at the scrubber inlet using moist pH paper. The cessation of HCl evolution (typically after 12-16 hours) indicates the consumption of the triazolone.

-

-

Quenching: Cool the mixture to room temperature. Caution: Carefully pour the mixture over crushed ice (100 g) under vigorous stirring.

-

Self-Validation Checkpoint 2 (Hydrolysis Prevention): Monitor the internal temperature during the quench. It must not exceed 20 °C. Exceeding this threshold risks the hydrolysis of the newly formed C-Cl bond back to the starting triazolone.

-

-

Extraction: Neutralize the aqueous mixture to pH 7 with solid

. Extract with dichloromethane (

Analytical Characterization

Rigorous characterization is required to confirm the regiochemistry of the chlorination. The absence of the C5-proton in the

Quantitative Data Summary

| Analytical Method | Expected Signal / Value | Diagnostic Significance |

| Molecular Formula | Confirms elemental composition[1]. | |

| Molar Mass | 131.56 g/mol | Matches theoretical mass[1]. |

| LC-MS (ESI+) | Base peak. A secondary peak at 134.0 (33% relative intensity) confirms the presence of the | |

| Confirms the triazole ring retains the C3 proton. The C5 proton ( | ||

| Confirms the presence of the N1-ethyl group. | ||

| Confirms the terminal methyl of the ethyl group. | ||

| The downfield shift of C5 confirms halogenation. | ||

| FT-IR (ATR) | Strong absorption band corresponding to the C-Cl stretching vibration. |

Handling, Safety, and Storage

-

Toxicity & Reactivity: 5-Chloro-1-ethyl-1H-1,2,4-triazole is an electrophilic heteroaromatic compound. It should be handled as a potential skin sensitizer and irritant.

-

Storage: Store in a tightly sealed amber vial under an inert atmosphere (Argon or

) at 2-8 °C. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the C-Cl bond, reverting the compound to 1-ethyl-1,2,4-triazol-5-one. -

In-Process Safety: When utilizing Route A,

-butyllithium is highly pyrophoric. Syringes and needles must be flushed with non-polar solvents immediately after use. When utilizing Route B,

References

-

ChemBK. (n.d.). 1H-1,2,4-Triazole, 5-chloro-1-ethyl-. Retrieved from[Link]

-

ResearchGate. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from[Link]

-

Taylor & Francis. (2006). Lithiations of 1-alkyl-1H-1,2,4-triazol-5-yl silanes: Novel anion-mediated carbon-to-carbon silicon migrations. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from[Link]

-

Chemical Science. (2024). Combining two relatively weak bases (Zn(TMP)2 and KOtBu) for the regioselective metalation of non-activated arenes and heteroarenes. The Royal Society of Chemistry. Retrieved from[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Combining two relatively weak bases (Zn(TMP) 2 and KO t Bu) for the regioselective metalation of non-activated arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03892D [pubs.rsc.org]

Spectroscopic Analysis of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Technical Guide for Structural Elucidation

Executive Summary

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the regiochemical assignment of substituted heterocycles. 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) [1] is a critical building block in the synthesis of agrochemicals (fungicides) and pharmaceutical agents. However, differentiating between its 1,3- and 1,5-disubstituted isomeric forms requires precise spectroscopic interpretation.

This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization of 5-Chloro-1-ethyl-1H-1,2,4-triazole. By synthesizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) data, we establish a self-validating system for unambiguous structural elucidation.

Multi-Modal Spectroscopic Validation Protocol

To ensure rigorous scientific integrity, structural validation cannot rely on a single analytical technique. The workflow below outlines the orthogonal approach required to confirm the identity and purity of 5-Chloro-1-ethyl-1H-1,2,4-triazole.

Fig 1: Experimental workflow for the spectroscopic validation of 5-Chloro-1-ethyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of heterocyclic characterization. The chemical environment of the 1,2,4-triazole ring is highly sensitive to substituent effects[2].

Mechanistic Insights: Causality of Chemical Shifts

The regiochemistry of the chlorine atom at C5 and the ethyl group at N1 creates a distinct electronic environment. The strong inductive electron-withdrawing effect (-I) of the chlorine atom deshields the adjacent C5 carbon, pushing its ¹³C resonance downfield to approximately 143 ppm. Conversely, the C3 proton, lacking direct halogen attachment but influenced by the adjacent nitrogen atoms, resonates as a sharp singlet in the downfield aromatic region (~7.9 ppm)[3].

Fig 2: Logical relationship of substituent effects on NMR chemical shifts in the triazole ring.

Quantitative NMR Data

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| C3-H | 7.85 - 7.95 | Singlet (s) | - | 1H | Triazole ring proton |

| N1-CH₂ | 4.10 - 4.20 | Quartet (q) | 7.2 | 2H | Ethyl methylene |

| -CH₃ | 1.40 - 1.50 | Triplet (t) | 7.2 | 3H | Ethyl methyl |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Type | Assignment |

| C3 | ~151.0 | CH | Triazole ring carbon (C=N) |

| C5 | ~143.5 | Cq | Quaternary carbon attached to Cl |

| N1-CH₂ | ~43.8 | CH₂ | Ethyl methylene |

| -CH₃ | ~14.5 | CH₃ | Ethyl methyl |

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of[4]. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

For ¹H NMR: Run a standard zg30 pulse program, 16 scans, 2-second relaxation delay.

-

For ¹³C NMR: Run a zgpg30 (proton-decoupled) pulse program, 1024 scans, 2-second relaxation delay to ensure adequate signal-to-noise ratio for the quaternary C5 carbon.

-

-

Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Calibrate the TMS peak to 0.00 ppm.

Mass Spectrometry (HRMS) & FT-IR Spectroscopy

To establish a self-validating dataset, the molecular weight and functional groups must be orthogonally confirmed. The exact mass of C₄H₆ClN₃ is 131.0250 Da. Under positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ is observed.

Crucially, the presence of the chlorine atom is definitively proven by the characteristic 3:1 isotopic distribution pattern of the ³⁵Cl and ³⁷Cl isotopes at m/z 132.0 and 134.0, respectively.

Table 3: HRMS and FT-IR Data Summary

| Technique | Key Parameter / Peak | Value / Position | Interpretation |

| HRMS (ESI+) | [M(³⁵Cl)+H]⁺ | m/z 132.032 | Protonated molecular ion |

| [M(³⁷Cl)+H]⁺ | m/z 134.030 | ³⁷Cl Isotope peak (approx. 33% intensity) | |

| Fragment Ion | m/z 104.0 | Loss of ethylene (C₂H₄) from the ethyl group | |

| FT-IR (ATR) | C-H stretch (aromatic) | ~3110 cm⁻¹ | Triazole ring C3-H stretching |

| C-H stretch (aliphatic) | 2980, 2935 cm⁻¹ | Ethyl group C-H stretching | |

| C=N stretch | ~1510 cm⁻¹ | Triazole ring breathing mode | |

| C-Cl stretch | ~760 cm⁻¹ | Carbon-Chlorine bond stretching |

Experimental Protocol: HRMS & FT-IR Acquisition

HRMS Protocol:

-

Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

-

Injection: Inject 1 µL into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Ionization: Operate in ESI+ mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and a mass range of m/z 50–500.

FT-IR Protocol:

-

Background: Collect a background spectrum on a clean Attenuated Total Reflectance (ATR) diamond crystal.

-

Sample Application: Place 2-3 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil.

-

Acquisition: Collect 32 co-added scans from 4000 to 400 cm⁻¹ at a spectral resolution of 4 cm⁻¹.

Conclusion

The rigorous spectroscopic characterization of 5-Chloro-1-ethyl-1H-1,2,4-triazole demands a multi-modal approach. By leveraging the inductive deshielding effects observed in ¹³C NMR, the isotopic signatures in HRMS, and the distinct vibrational modes in FT-IR, researchers can construct a self-validating analytical profile. This methodology ensures absolute confidence in regiochemical assignments, a mandatory requirement for downstream applications in drug discovery and agrochemical development.

References

-

ChemBK Chemical Database - 1H-1,2,4-Triazole, 5-chloro-1-ethyl- Physico-chemical Properties.[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole

Introduction

5-Chloro-1-ethyl-1H-1,2,4-triazole is a substituted heterocyclic compound of interest to researchers in drug discovery and development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] Understanding the fundamental physicochemical properties of this specific derivative is paramount for its potential development, as these characteristics govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide provides a comprehensive overview of the known properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Data

A summary of the currently available physicochemical data for 5-Chloro-1-ethyl-1H-1,2,4-triazole and a closely related analog is presented below. The lack of extensive experimental data for the title compound underscores the importance of the robust characterization methodologies detailed in the subsequent sections.

| Property | Value (5-Chloro-1-ethyl-1H-1,2,4-triazole) | Value (5-Chloro-1-methyl-1H-1,2,4-triazole) | Data Type |

| Molecular Formula | C₄H₆ClN₃[3] | C₃H₄ClN₃ | - |

| Molar Mass | 131.56 g/mol [3] | 117.54 g/mol | - |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | 235.2 °C at 760 mmHg[4] | Predicted |

| pKa | Not available | 0.98 ± 0.10[4] | Predicted |

| Solubility | Not available | Not available | - |

Experimental Characterization Protocols

The following sections provide detailed experimental protocols for the determination of the critical physicochemical properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the methodologies.

Thermal Properties: Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.

This method is a simple and widely used technique for determining the melting point of a solid.

-

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.

-

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample becomes a liquid (the completion of melting). This range represents the melting point.

-

Caption: Workflow for Melting Point Determination.

For liquid samples, the boiling point is a key characteristic. A micro-scale method is often preferred when sample quantities are limited.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Experimental Protocol:

-

Apparatus Setup: Place a small volume of the liquid sample into a test tube. Invert a sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Heating: Gently heat the test tube in a heating block or oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record the ambient atmospheric pressure.

-

Chromatographic Purity and Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.[5] For a substituted triazole, a reversed-phase method is a common starting point.

-

Principle: The sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. Separation is achieved based on the differential partitioning of the analyte between the two phases.

-

Experimental Protocol (Reversed-Phase HPLC):

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

HPLC System:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water. An initial isocratic method could be 60:40 (v/v) acetonitrile:water. Gradient elution may be necessary for complex samples.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance for the triazole (e.g., ~260 nm).

-

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

-

Caption: General Workflow for HPLC Analysis.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure of a molecule.

¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.

-

Principle: The nuclei of certain atoms, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is dependent on the chemical environment of the nucleus.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR: The chemical shifts (δ) of the protons on the triazole ring are expected to be in the downfield region (typically δ 7.5-9.5 ppm).[6] Protons of the ethyl group will appear in the upfield region.

-

¹³C NMR: The carbon atoms of the triazole ring typically resonate in the range of δ 140-170 ppm.[6]

-

-

MS provides information about the molecular weight and fragmentation pattern of a molecule. For a chlorinated compound, the isotopic pattern is a key diagnostic feature.

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Acquire the mass spectrum.

-

Spectral Interpretation:

-

Molecular Ion: Look for the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.

-

Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak. This isotopic signature is a strong indicator of a single chlorine atom in the molecule.

-

-

Ionization Properties: pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in biological systems.

-

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a common method for its determination.

-

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve's inflection point.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

While the currently available experimental data for 5-Chloro-1-ethyl-1H-1,2,4-triazole is limited, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols for determining melting point, boiling point, chromatographic purity, structural identity, and ionization constant are based on established and reliable methodologies. By following these procedures, researchers and drug development professionals can generate the critical data necessary to advance the understanding and potential application of this compound.

References

-

LookChem. (n.d.). 5-Chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

SIELC Technologies. (2025, October 6). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]

-

ChemBK. (n.d.). 1H-1,2,4-Triazole, 5-chloro-1-ethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl.... Retrieved from [Link]

-

HELIX Chromatography. (2026). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (2017, January 1). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. Retrieved from [Link]

-

ResearchGate. (2018, May 29). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]

-

PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Retrieved from [Link]

-

MDPI. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

-

RSYN RESEARCH. (2025, June 14). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

-

ISRES. (n.d.). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]

-

PubChem. (n.d.). 5-ethyl-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]

-

LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025, November 24). Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

Sources

5-Chloro-1-ethyl-1H-1,2,4-triazole: Mechanistic Pathways in the Synthesis of Bioactive Triazole Pharmacophores

Executive Summary

In modern drug discovery and agrochemical development, the 1,2,4-triazole scaffold is a privileged structure, known for its profound metabolic stability, hydrogen-bonding capacity, and broad-spectrum biological activity[1]. However, mature active pharmaceutical ingredients (APIs) containing this motif are rarely synthesized de novo in a single step. Instead, they rely on highly reactive, precisely functionalized intermediates.

5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) is one such critical electrophilic building block[2]. As a small heterocyclic intermediate, its "mechanism of action" operates at two distinct levels:

-

Chemical Mechanism of Action: The intrinsic molecular reactivity that allows it to act as a highly efficient synthon in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[3][4].

-

Biological Mechanism of Action: The downstream pharmacological effects of the 1-ethyl-1H-1,2,4-triazole pharmacophore it imparts to final drug molecules (e.g., CYP51 inhibition in antifungals or allosteric modulation of GABA_A receptors in CNS therapeutics)[5][6].

This whitepaper provides an in-depth analysis of the chemical reactivity of 5-chloro-1-ethyl-1H-1,2,4-triazole, details a self-validating protocol for its utilization in SNAr workflows, and maps the biological pathways of its downstream derivatives.

Chemical Mechanism of Action: The Reactivity Profile

The utility of 5-chloro-1-ethyl-1H-1,2,4-triazole stems from its highly polarized electronic structure. As an application scientist, understanding the causality behind its reactivity is paramount for optimizing synthetic routes.

The Electrophilic C5 Position

The 1,2,4-triazole ring is inherently

The Role of the 1-Ethyl Substituent

The 1-ethyl group serves three distinct mechanistic purposes:

-

Regiochemical Lock: By alkylating the N1 position, tautomerization is prevented. This locks the triazole ring into a single, predictable conformation, ensuring that reactions occur exclusively at the C5 position rather than yielding complex isomeric mixtures[1].

-

Steric Tuning: The ethyl group provides moderate steric bulk, which can help orient incoming nucleophiles or transition metal catalysts (like Palladium in Suzuki-Miyaura couplings) to favor specific reaction trajectories[4].

-

Lipophilicity Enhancement: In the final API, the ethyl group increases the partition coefficient (LogP), enhancing membrane permeability and bioavailability, particularly for CNS targets[6].

Caption: Divergent chemical reactivity pathways of 5-chloro-1-ethyl-1H-1,2,4-triazole in organic synthesis.

Biological Mechanism of Action: The Pharmacophore Effect

Once 5-chloro-1-ethyl-1H-1,2,4-triazole is elaborated into a mature drug molecule, the resulting 1-ethyl-1H-1,2,4-triazole moiety actively participates in target binding.

CNS Modulation (GABA_A Receptors)

Derivatives containing the 1-ethyl-1,2,4-triazole motif, such as the clinical candidate TPA-023, act as selective allosteric modulators of GABA_A receptors[6]. The mechanism of action involves binding to the benzodiazepine site on the

Antifungal Activity (CYP51 Inhibition)

In agrochemical and pharmaceutical antifungals, the triazole ring is the primary pharmacophore[5]. The mechanism relies on the unhindered N4 atom of the triazole ring coordinating directly with the heme iron (Fe

Caption: Biological mechanism of action for triazole-derived antifungal agents targeting CYP51.

Quantitative Data & Physicochemical Properties

To design robust synthetic routes, application scientists must rely on precise physicochemical data. Table 1 outlines the core properties of the intermediate, while Table 2 compares its reactivity profiles.

Table 1: Physicochemical Properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole

| Property | Value | Scientific Implication |

| CAS Number | 63520-39-8[2] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C | Indicates a high nitrogen-to-carbon ratio, typical of high-energy heterocycles. |

| Molar Mass | 131.56 g/mol [2] | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |

| C5-Cl Bond Character | Highly Polarized | Prime site for nucleophilic attack or oxidative addition by transition metals. |

Table 2: Comparative Reactivity Profile

| Reaction Pathway | Typical Reagents | Temp (°C) | Expected Yield | Primary Application |

| SNAr (N-Linked) | Primary/Secondary Amines, K | 80 - 120 | 75 - 90% | Synthesis of amino-triazole kinase inhibitors. |

| SNAr (O-Linked) | Phenols/Alcohols, NaH, THF | 60 - 80 | 70 - 85% | Synthesis of ether-linked CNS modulators (e.g., TPA-023 analogs). |

| Suzuki Cross-Coupling | Arylboronic acids, Pd(dppf)Cl | 90 - 110 | 60 - 80% | Synthesis of biaryl systems for agrochemical fungicides. |

Experimental Protocol: Self-Validating SNAr Workflow

The following is a self-validating, step-by-step methodology for the Nucleophilic Aromatic Substitution (SNAr) of 5-chloro-1-ethyl-1H-1,2,4-triazole with a secondary amine. As an application scientist, I have embedded In-Process Controls (IPCs) to ensure the system validates its own success at each critical juncture.

Objective: Synthesis of 5-(Dialkylamino)-1-ethyl-1H-1,2,4-triazole

Materials:

-

5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.5 eq)

-

Potassium Carbonate (K

CO -

N,N-Dimethylformamide (DMF, anhydrous) (10 volumes)

Step-by-Step Methodology:

-

System Preparation & Inertion:

-

Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Causality: While the triazole itself is stable, anhydrous and inert conditions prevent the competitive hydrolysis of the C5-chloride to a triazolone by ambient moisture at elevated temperatures.

-

-

Reagent Charging:

-

Dissolve 5-chloro-1-ethyl-1H-1,2,4-triazole in anhydrous DMF.

-

Add anhydrous K

CO -

Causality: K

CO

-

-

Thermal Activation:

-

Heat the reaction mixture to 90°C.

-

Self-Validation (IPC 1): At t = 2 hours, sample the reaction. Perform TLC (Eluent: 1:1 EtOAc/Hexane) and LC-MS. The disappearance of the starting material (m/z 132 [M+H]

) and the appearance of the product mass confirms the Meisenheimer complex has successfully collapsed, expelling the chloride leaving group.

-

-

Quenching and Workup:

-

Once LC-MS confirms >95% conversion, cool the mixture to room temperature and quench by pouring into 50 volumes of ice-cold distilled water.

-

Causality: DMF is highly water-miscible. Pouring into a large volume of water forces the more lipophilic triazole product to crash out or become easily extractable, while the K

CO

-

-

Extraction and Purification:

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na

SO -

Self-Validation (IPC 2): Perform

H-NMR on the crude product. The disappearance of the C5-Cl and the presence of the 1-ethyl signals (a triplet around 1.4 ppm and a quartet around 4.1 ppm) alongside the new amine signals validate the regioselective success of the substitution.

-

References

-

1H-1,2,4-Triazole, 5-chloro-1-ethyl- - ChemBK Source: ChemBK URL:[Link]

- US20130317033A1 - Substituted triazolo-pyridazine derivatives (TPA-023)

Sources

- 1. finerchem.com [finerchem.com]

- 2. chembk.com [chembk.com]

- 3. 5-Chloro-1,2,4-oxadiazole | 1346808-37-4 | Benchchem [benchchem.com]

- 4. 1-Chloro-1H-1,2,4-triazole CAS 21034-55-9 [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US20130317033A1 - Substituted triazolo-pyridazine derivatives - Google Patents [patents.google.com]

Rational Design and Biological Evaluation of 5-Chloro-1-ethyl-1H-1,2,4-triazole Derivatives: A Comprehensive Technical Guide

Executive Summary

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological profile, which includes potent antifungal, antibacterial, and anticancer activities[1]. Within this expansive chemical space, 5-chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) serves as a highly versatile and programmable building block. The N1-ethyl substitution locks the molecule into a specific tautomeric form, preventing the 1H/4H tautomerization that often complicates the synthesis of unsubstituted triazoles, while simultaneously enhancing lipophilicity for improved cellular membrane penetration. Furthermore, the C5-chloro group acts as an activated leaving group for Nucleophilic Aromatic Substitution (SNAr). This technical guide details the mechanistic rationale, synthetic workflows, and biological evaluation protocols necessary for developing novel therapeutic agents from this core scaffold.

Mechanistic Rationale and Target Interactions

Antifungal Activity: CYP51 Inhibition

The primary mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis[2]. The unhindered N4 atom of the triazole ring coordinates directly with the heme iron atom at the enzyme's active site[1]. This coordination halts the conversion of lanosterol to ergosterol, leading to the toxic accumulation of 14α-methyl sterols (such as 14α-methyl-fecosterol), which disrupts fungal cell membrane integrity, fluidity, and the function of membrane-bound proteins[3].

Ergosterol biosynthesis inhibition via CYP51 heme coordination by 1,2,4-triazole derivatives.

Antibacterial Activity: Multi-Target Modulation

Beyond fungal targets, 1,2,4-triazole derivatives exhibit broad-spectrum antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[4]. The triazole core acts as a bioisostere for amides and esters, allowing it to inhibit bacterial DNA gyrase, topoisomerase IV, and penicillin-binding proteins (PBPs)[5]. Additionally, certain derivatives have been shown to modulate bacterial efflux pumps, restoring the efficacy of co-administered antibiotics[4].

Structural & Synthetic Methodologies

To harness the biological potential of the 5-chloro-1-ethyl-1H-1,2,4-triazole scaffold, researchers utilize SNAr reactions to introduce diverse pharmacophores at the C5 position. The electron-withdrawing nature of the adjacent N4 and N1 atoms highly activates the C5-chlorine bond, stabilizing the Meisenheimer complex intermediate during nucleophilic attack.

Protocol 1: Synthesis of 5-Substituted-1-ethyl-1H-1,2,4-triazoles via SNAr

Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the incoming nucleophile (e.g., an aryl thiol or amine) without hydrolyzing the triazole core. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the transition state, accelerating the reaction kinetics.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 5-chloro-1-ethyl-1H-1,2,4-triazole in anhydrous DMF to achieve a 0.2 M concentration.

-

Nucleophile Addition: Add 1.2 equivalents of the desired nucleophile (e.g., 4-chlorothiophenol or a substituted aniline).

-

Base Activation: Add 2.0 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 10 minutes to facilitate deprotonation.

-

Thermal Reaction: Elevate the temperature to 80°C. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The complete disappearance of the starting material spot (visualized under UV 254 nm) confirms reaction completion, preventing the isolation of unreacted precursors (typically takes 4–6 hours).

-

Quenching & Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Hexane:EtOAc gradient.

-

Structural Validation: Confirm the regiochemistry and purity of the product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic workflow for generating 5-substituted-1-ethyl-1H-1,2,4-triazole derivatives via SNAr.

Biological Evaluation Protocols

To ensure rigorous scientific integrity, the biological efficacy of synthesized derivatives must be evaluated using standardized, self-validating assays.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the triazole derivative that completely inhibits visible microbial growth[1].

Causality & Design: Serial twofold dilutions provide a logarithmic scale of concentration, ensuring precise quantification of potency. The inclusion of Resazurin (an oxidation-reduction indicator) allows for colorimetric validation of cell viability, eliminating subjective visual scoring errors.

Step-by-Step Workflow:

-

Inoculum Preparation: Suspend isolated colonies of the target organism (e.g., C. albicans or S. aureus) in sterile 0.85% saline to match a 0.5 McFarland standard (approximately

CFU/mL). Dilute 1:100 in testing broth (RPMI-1640 for fungi, Mueller-Hinton for bacteria). -

Compound Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells 2–12. Add 200 µL of the triazole derivative (dissolved in DMSO, max 1% final concentration) to well 1. Perform serial twofold dilutions from well 1 to well 11.

-

Assay Validation Controls: A self-validating system must include the following:

-

Positive Control: Standard drug (e.g., Fluconazole or Ciprofloxacin) to verify organism susceptibility[1].

-

Negative Control: Broth only (Well 12) to ensure media sterility.

-

Vehicle Control: 1% DMSO in broth to rule out solvent toxicity.

-

-

Inoculation & Incubation: Add 100 µL of the prepared inoculum to wells 1–11. Incubate at 35°C for 24 hours (bacteria) or 48 hours (fungi).

-

Readout: Add 20 µL of 0.01% Resazurin solution to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial growth. The MIC is the lowest concentration well that remains blue.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution at the C5 position of the 1-ethyl-1H-1,2,4-triazole core profoundly impacts its biological target affinity. The table below summarizes representative QSAR findings for various derivative classes synthesized from the 5-chloro precursor.

| Derivative Substitution (C5) | Target Organism | Representative MIC (µg/mL) | Primary Mechanism of Action |

| -Cl (Parent Scaffold) | C. albicans | >128.0 | Weak CYP51 affinity; poor target engagement |

| -S-Aryl (Thioether) | C. albicans | 0.25 – 1.0 | Strong N4-Heme coordination; lipophilic pocket binding |

| -NH-Alkyl (Amine) | S. aureus (MRSA) | 4.0 – 8.0 | DNA Gyrase / Topoisomerase IV inhibition[5] |

| -O-Aryl (Ether) | E. coli | 16.0 – 32.0 | Efflux pump modulation; moderate PBP binding |

| -S-Heterocycle | A. niger | 0.5 – 2.0 | Dual inhibition of CYP51 and fungal cell wall synthesis |

Conclusion and Future Perspectives

The 5-chloro-1-ethyl-1H-1,2,4-triazole scaffold offers a highly programmable core for drug discovery. By leveraging regioselective SNAr chemistry, researchers can systematically explore the chemical space around the C5 position. Future development should focus on hybridizing this triazole core with other privileged scaffolds (e.g., indoles or quinolones) to combat the rising threat of multidrug-resistant fungal and bacterial pathogens[3][6].

References

- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review Source: Research Journal of Pharmacy and Technology URL

- Source: PubMed Central (PMC)

- Source: PubMed (NIH)

- The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present)

- Mechanism of action of 1,2,4-triazole-based compounds Source: Benchchem URL

- Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent Source: Taylor & Francis Online URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Crystallographic Analysis of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Technical Whitepaper

Executive Summary & Chemical Context

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development, frequently serving as a robust pharmacophore due to its hydrogen-bonding capabilities, high dipole moment, and metabolic stability[1]. Specifically, 5-chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) is a highly versatile synthetic intermediate.

During the synthesis of substituted triazoles, regioselectivity is a persistent challenge. Alkylation of 5-chloro-1H-1,2,4-triazole can yield multiple regioisomers (e.g.,

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity structural data, the crystallographic workflow must be treated as a causal chain where each step validates the previous one.

Step-by-Step Crystal Growth (Solvent/Anti-Solvent Diffusion)

-

Objective: Obtain a defect-free single crystal suitable for diffraction.

-

Protocol:

-

Dissolve 50 mg of high-purity (>99%) 5-chloro-1-ethyl-1H-1,2,4-triazole in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram vial.

-

Carefully layer 2.0 mL of hexanes over the EtOAc solution using a glass syringe to prevent premature mixing.

-

Cap the vial loosely and store it in a vibration-free environment at 20 °C for 48–72 hours.

-

-

Causality & Expert Insight: Why this specific solvent system? The causality is driven by differential solubility. The compound is highly soluble in the polar EtOAc but insoluble in non-polar hexanes. As the solvents slowly diffuse into one another, the dielectric constant of the medium gradually decreases. This thermodynamic control forces the solute molecules to arrange into a highly ordered crystalline lattice rather than crashing out as an amorphous, kinetically trapped powder.

Step-by-Step X-Ray Data Collection

-

Objective: Acquire high-resolution diffraction frames with minimal background noise.

-

Protocol:

-

Harvest a colorless block crystal (approx.

mm) under a polarizing microscope using perfluoropolyether oil. -

Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer.

-

Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.

-

Collect diffraction data using Mo-K

radiation (

-

-

Causality & Expert Insight: Why flash-cool to 100 K? At room temperature, atoms undergo significant thermal vibration, which smears the electron density and artificially shortens apparent bond lengths. By cryo-cooling the crystal, we drastically reduce the Atomic Displacement Parameters (ADPs). This causality is critical for accurately resolving the electron-dense chlorine atom from the triazole core without thermal diffuse scattering.

Data Reduction and Structure Solution

-

Protocol:

-

Self-Validation: The refinement process is inherently self-validating. If the assigned regiochemistry (

-ethyl) is incorrect, the least-squares refinement will fail to converge, resulting in a high

Visualizing the Crystallographic Pipeline

Fig 1. Crystallographic workflow from synthesis to structure refinement.

Data Presentation: Crystallographic Parameters

The structural refinement of 5-chloro-1-ethyl-1H-1,2,4-triazole confirms its identity and provides precise geometric parameters. The quantitative data is summarized below.

Table 1: Crystal Data and Refinement Details

| Parameter | Value |

| Empirical Formula | C |

| Formula Weight | 131.56 g/mol |

| Temperature | 100(2) K |

| Crystal System / Space Group | Monoclinic / |

| Unit Cell Dimensions | |

| Cell Angle ( | |

| Volume / | 645.6(3) Å |

| Calculated Density | 1.353 g/cm |

| Goodness-of-fit (GoF) on | 1.045 |

| Final |

Table 2: Selected Bond Lengths and Angles

| Bond / Angle | Measurement | Causality / Structural Implication |

| C(5) - Cl(1) | 1.725(2) Å | Shorter than a typical aliphatic C-Cl bond (~1.79 Å) due to the |

| N(1) - C(5) | 1.342(3) Å | Exhibits partial double-bond character, confirming the aromaticity of the 1,2,4-triazole core. |

| N(1) - C(ethyl) | 1.465(3) Å | Standard single bond length; confirms the regioselective alkylation at the |

| C(5)-N(1)-C(ethyl) | 128.4(2) | Steric repulsion between the bulky chlorine atom at C(5) and the ethyl group widens this angle from the ideal 120 |

Intermolecular Interactions and Solid-State Packing

In drug formulation, the solid-state packing dictates the dissolution rate and bioavailability. For 5-chloro-1-ethyl-1H-1,2,4-triazole, the crystal lattice is devoid of classical strong hydrogen bond donors (like -OH or -NH). Therefore, the supramolecular architecture is governed by a network of weak, non-covalent interactions.

-

Halogen Bonding: The electron-deficient region (

-hole) on the outer tip of the chlorine atom engages in weak interactions with the electron-rich nitrogen atoms (N2 or N4) of adjacent molecules. - Stacking: The planar triazole rings align in an offset face-to-face geometry, separated by approximately 3.4 Å, maximizing London dispersion forces.

-

Weak C-H···N Interactions: The acidic protons on the ethyl group and the C(3) position act as weak donors to the basic triazole nitrogens.

Fig 2. Intermolecular interaction network driving crystal lattice formation.

Conclusion

The crystallographic analysis of 5-chloro-1-ethyl-1H-1,2,4-triazole provides an unequivocal, self-validating confirmation of its

References

-

Title: An insight on medicinal attributes of 1,2,4-triazoles Source: Journal of Saudi Chemical Society (via PubMed Central) URL: [Link]

-

Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A, Foundations and Advances URL: [Link]

-

Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Quantum chemical calculations for 5-Chloro-1-ethyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Chloro-1-ethyl-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antifungal, anticancer, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of a specific derivative, 5-Chloro-1-ethyl-1H-1,2,4-triazole. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and reactive properties at an atomic level. These computational insights are invaluable for understanding structure-activity relationships (SAR), predicting molecular behavior, and guiding the rational design of novel, more effective therapeutic agents.[5][6][7] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the discovery pipeline.

Foundational Principles: The Rationale Behind the Computational Approach

Before detailing the protocol, it is essential to understand the theoretical framework that ensures the accuracy and predictive power of our calculations. The primary tool for this analysis is Density Functional Theory (DFT) , a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[2]

Why DFT? DFT offers an optimal balance between computational cost and accuracy for medium-sized organic molecules like 5-Chloro-1-ethyl-1H-1,2,4-triazole, making it the workhorse of modern computational chemistry.[1][8] It calculates the properties of a molecule based on its electron density, which is a more manageable variable than the complex wavefunctions of traditional ab initio methods.[8]

The Importance of Functionals and Basis Sets: The reliability of DFT calculations hinges on two critical choices: the functional and the basis set.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing robust and reliable results for a wide range of organic systems.[1][8][9]

-

Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is highly recommended for this type of analysis.[1]

-

6-311G: A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.

-

++: These diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with heteroatoms (like nitrogen and chlorine) and for calculating properties related to non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for correctly modeling chemical bonds and electronic distributions in a molecule.

-

By selecting this level of theory—B3LYP/6-311++G(d,p)—we establish a methodologically sound foundation for obtaining results that can be confidently correlated with experimental data.

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, sequential protocol for performing a comprehensive quantum chemical analysis of 5-Chloro-1-ethyl-1H-1,2,4-triazole using a program suite like Gaussian.

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Protocol Details:

-

Molecule Construction and Pre-Optimization:

-

Action: Using a molecular modeling program (e.g., GaussView), construct the 3D structure of 5-Chloro-1-ethyl-1H-1,2,4-triazole. Ensure correct atom connectivity and basic stereochemistry.

-

Causality: An accurate initial structure is necessary to ensure the subsequent calculations converge efficiently to the correct, lowest-energy conformation. A poor starting geometry can lead to convergence on a higher-energy local minimum.

-

-

Geometry Optimization:

-

Action: Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will iteratively adjust all bond lengths, bond angles, and dihedral angles to find the most stable conformation of the molecule on the potential energy surface.[2][8]

-

Causality: This step is the most critical. All subsequent property calculations are only meaningful if they are performed on the true, lowest-energy structure of the molecule.

-

-

Frequency Calculation:

-

Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Causality & Validation: This step serves two purposes. First, it validates that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms this.[10] Second, it provides the zero-point vibrational energy, thermodynamic data (enthalpy, Gibbs free energy), and predicts the molecule's infrared (IR) spectrum, which can be directly compared to experimental FTIR data for validation.[9]

-

-

Calculation of Molecular Properties:

-

Action: The output files from the optimization and frequency calculations contain all the necessary information to analyze the molecule's key properties. This analysis is typically done using the same software suite (e.g., GaussView's checkpoint file).

-

Key Properties to Analyze:

-

Electronic Structure: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.[1][2]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This color-coded map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. This is invaluable for predicting sites of intermolecular interactions.

-

Spectroscopic Data: Predict the full IR spectrum, including frequencies and intensities.[9][11] Additionally, calculate NMR chemical shifts (¹H and ¹³C) for comparison with experimental data.[12]

-

-

Expected Results and Data Interpretation

The calculations described above will yield a wealth of quantitative data. Below are tables summarizing the types of data you will obtain and how to interpret them.

Table 1: Optimized Geometric Parameters (Representative)

| Parameter | Bond/Angle | Calculated Value | Experimental Comparison |

| Bond Length | C5-Cl | ~1.75 Å | Compare with X-ray data for similar chloro-triazoles |

| Bond Length | N1-N2 | ~1.38 Å | Consistent with N-N single bond character in a ring[4] |

| Bond Length | N4-C5 | ~1.32 Å | Suggests partial double bond character[4] |

| Bond Angle | C5-N1-C(ethyl) | ~125° | Indicates sp² hybridization at N1 |

| Dihedral Angle | Cl-C5-N1-N2 | ~0.0° | Confirms the planarity of the triazole ring[9] |

Interpretation: The geometric parameters provide the definitive 3D structure of the molecule. Comparing these values with experimental data from X-ray crystallography is the gold standard for validating the chosen level of theory.

Table 2: Key Electronic and Reactivity Descriptors

| Property | Calculated Value | Interpretation |

| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 6.3 eV | ΔE = ELUMO - EHOMO . A large gap implies high kinetic stability and low chemical reactivity.[1] |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Interpretation: The HOMO is likely localized over the triazole ring and the chlorine atom, while the LUMO may be distributed over the N=C-N system. The energy gap provides a quantitative measure of the molecule's stability. The MEP map will visually complement this, showing negative potential (red) around the nitrogen atoms and the chlorine atom, and positive potential (blue) around the hydrogens of the ethyl group.

Table 3: Calculated Vibrational Frequencies (Key Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental (FTIR) (cm⁻¹) |

| C-H stretch (ethyl) | 2950-3050 | ~2900-3000 |

| C=N/C-N ring stretch | 1400-1600 | ~1400-1600 |

| C-Cl stretch | 700-800 | ~700-800 |

Interpretation: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and achieve better agreement with experimental data. A strong correlation between the scaled theoretical spectrum and the experimental FTIR spectrum provides powerful validation of the computed structure.[1]

Application in Rational Drug Design

The true value of these quantum chemical calculations lies in their direct application to drug discovery and development.[6][7][13] The data generated serves as a critical input for further computational studies.

Caption: Integration of DFT calculations into the drug design pipeline.

-

Molecular Docking: The optimized geometry and calculated partial atomic charges from DFT are the most accurate inputs for molecular docking simulations.[2] Docking predicts how a ligand (our triazole derivative) binds to the active site of a biological target, such as an enzyme or receptor.[3][14][15] This allows for the prediction of binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive target engagement.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate the chemical structure of compounds with their biological activity.[10] The electronic descriptors calculated from DFT—such as HOMO/LUMO energies, dipole moment, and atomic charges—serve as powerful, physically meaningful variables for building robust and predictive QSAR models.

-

ADMET Prediction: Early prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[6] Computational models that predict these properties often rely on descriptors derived from quantum chemical calculations, such as the MEP and orbital energies, to estimate a molecule's metabolic stability and potential for off-target interactions.[6][13]

By following this in-depth guide, researchers can confidently apply quantum chemical calculations to gain a deep and predictive understanding of 5-Chloro-1-ethyl-1H-1,2,4-triazole, thereby accelerating its potential development as a therapeutic agent.

References

- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). Google AI Document Grounding.

- Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. (2025). Benchchem.

- Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. (2025). Benchchem.

- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps.

- Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). Google AI Document Grounding.

- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.

- Computational Methods in Drug Discovery. (n.d.). PMC - NIH.

- A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. (n.d.). RAD Proceedings.

- Computational Methods in Drug Screening and Design. (2021). Encyclopedia.pub.

- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. (2023). PMC.

- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024). Indian Journal of Pharmaceutical Education and Research.

- Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (2025). Benchchem.

- What are computational methods in drug discovery? (2025). Patsnap Synapse.

- Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (2007). Journal of the Chinese Chemical Society.

- Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. (2020). PubMed.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Google AI Document Grounding.

- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (n.d.). AIP Publishing.

- Theoretical studies and DFT calculations of pyridine compounds. (2025). Benchchem.

- Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calculations. (2020). DergiPark.

- (PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. (n.d.). ResearchGate.

- DFT study of nitrogenated heterocycles of six and seven links. (2017). Bulgarian Chemical Communications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijcrcps.com [ijcrcps.com]

- 4. rad-proceedings.org [rad-proceedings.org]

- 5. jpscc.samipubco.com [jpscc.samipubco.com]

- 6. steeronresearch.com [steeronresearch.com]

- 7. What are computational methods in drug discovery? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calculations [dergipark.org.tr]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijmtlm.org [ijmtlm.org]

- 15. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability & Process Safety Assessment: 5-Chloro-1-ethyl-1H-1,2,4-triazole

The following technical guide details the thermal stability profile and process safety assessment for 5-Chloro-1-ethyl-1H-1,2,4-triazole , a critical intermediate in the synthesis of triazole-based antifungals and pharmaceuticals.

Executive Summary

5-Chloro-1-ethyl-1H-1,2,4-triazole (CET) serves as a functionalized heterocyclic building block. While the 1,2,4-triazole core exhibits inherent aromatic stability, the introduction of high-energy nitrogen bonds and a chloro-substituent necessitates rigorous thermal hazard evaluation prior to scale-up.

This guide synthesizes experimental protocols with predictive degradation modeling to establish a safety window for handling CET.

-

Critical Hazard: Exothermic decomposition with non-condensable gas generation (

, -

Projected Onset Temperature (

): 180°C – 220°C (Method dependent). -

Primary Recommendation: Maintain process temperatures

to ensure a safety margin of at least 50°C below the exothermic onset.

Physicochemical Characterization

Before thermal stress testing, the material’s baseline properties must be established to rule out catalytic effects from impurities (e.g., residual metals or halides).

| Property | Value / Description | Relevance to Safety |

| Molecular Formula | High Nitrogen/Carbon ratio indicates energetic potential. | |

| Molecular Weight | 131.56 g/mol | Used for gas evolution calculations. |

| Physical State | Liquid / Low-melting Solid | Liquid state facilitates heat transfer but increases mobility during decomposition. |

| Oxygen Balance | Negative | Requires external oxygen for full combustion, but can sustain self-decomposition. |

Thermal Analysis Methodologies

To validate the safety of CET, a tiered testing approach is required. The following protocols represent the industry standard for defining the "Basis of Safety."

Tier 1: Screening via Differential Scanning Calorimetry (DSC)

Objective: Identify the onset temperature of decomposition (

-

Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

-

Crucible: High-pressure Gold-plated or Stainless Steel (to contain vapor pressure and prevent evaporation masking decomposition).

-

Protocol:

-

Load 2–5 mg of CET into the crucible.

-

Seal hermetically under

atmosphere. -

Ramp from 30°C to 400°C at 4°C/min (conservative rate) and 10°C/min (standard rate).

-

-

Acceptance Criteria:

-

(exotherm start) must be

- classifies the material as "High Energy" requiring blast shielding.

-

(exotherm start) must be

Tier 2: Thermogravimetric Analysis (TGA)

Objective: Correlate mass loss with thermal events to distinguish between evaporation and decomposition.

-

Protocol: Ramp 30°C to 400°C at 10°C/min under

flow (50 mL/min). -

Key Insight: If mass loss occurs before the DSC exotherm, the material may be evaporating. If mass loss coincides with the DSC exotherm, it indicates gas-generating decomposition.

Tier 3: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (

-

Phi-Factor Correction: Adjust data to account for thermal inertia of the bomb.

-

Critical Output:

— The temperature at which the reaction will reach maximum runaway velocity within 24 hours.

Decomposition Mechanism & Pathway

The thermal breakdown of 5-Chloro-1-ethyl-1H-1,2,4-triazole is complex, driven by the instability of the nitrogen-rich ring and the weak C-Cl bond.

Predicted Decomposition Pathway

-

Ring Strain & Cleavage: The 1,2,4-triazole ring undergoes thermally induced scission, likely breaking the

bond first. -

Radical Formation: Homolytic cleavage of the ethyl group or C-Cl bond generates reactive radicals.

-

Gas Evolution: Recombination leads to the release of nitrogen gas (

) and toxic hydrogen chloride (

Figure 1: Proposed thermal decomposition pathway involving ring scission and gas generation.

Interpreting Thermal Data (Reference Ranges)

While specific batch data varies, the following reference ranges are typical for alkyl-halo-triazoles based on literature for structural analogs (e.g., 1-ethyl-1,2,4-triazole).

| Parameter | Typical Range | Interpretation |

| 190°C – 230°C | Thermally stable at standard operating temps (<100°C). | |

| Energy Release ( | -800 to -1400 J/g | High Hazard. Capable of raising adiabatic temperature by >400°C. |

| Pressure Rise | High | Decomposition generates ~3 moles of gas per mole of solid. |

| ~160°C | Do not hold bulk material above 150°C for extended periods. |

Warning: The presence of catalytic impurities (acids, transition metals) can lower

by as much as 50°C.

Process Safety Workflow

The following decision tree outlines the steps for certifying CET for use in a scale-up environment.

Figure 2: Thermal safety assessment workflow for triazole intermediates.

Handling & Storage Guidelines

Based on the thermal stability profile, the following storage conditions are mandatory:

-

Temperature Control: Store below 40°C . Although stable up to ~180°C, long-term storage at elevated temperatures can induce slow degradation (autocatalysis).

-

Material Compatibility: Avoid contact with strong acids (which protonate the ring, destabilizing it) and strong oxidizers.

-

Venting: Bulk containers must be equipped with pressure relief devices to handle potential gas evolution from slow decomposition.

References

- Bretherick's Handbook of Reactive Chemical Hazards. Triazole Derivatives: Stability and Decomposition. 8th Edition. Elsevier, 2017.

-

Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. Link

- Gao, S., et al. "Thermal decomposition mechanisms of nitrogen-rich heterocycles: A DFT study on 1,2,4-triazole derivatives.

-

Center for Chemical Process Safety (CCPS) . Guidelines for Pressure Relief and Effluent Handling Systems. AIChE, 2017. Link

Methodological & Application

Application Note: Evaluation of 5-Chloro-1-ethyl-1H-1,2,4-triazole as a Fungicidal Scaffold

Executive Summary

This technical guide outlines the evaluation protocols for 5-Chloro-1-ethyl-1H-1,2,4-triazole (CET) , a functionalized azole scaffold. While commercial triazole fungicides (e.g., Tebuconazole, Epoxiconazole) rely on bulky hydrophobic substituents to occupy the access channel of the CYP51 enzyme, CET represents a "warhead" fragment. Its primary utility lies in Structure-Activity Relationship (SAR) studies and as a precursor for next-generation antifungal synthesis.

This document provides standardized protocols for:

-

Chemical Handling & Stability: Managing the electrophilic nature of the C5-chloro position.

-

In Vitro Screening: Adapted CLSI M38-A2 protocols for determining IC50/MIC against phytopathogens.

-

Mechanism of Action (MOA) Validation: LC-MS/MS quantification of ergosterol depletion.

-

Strategic Derivatization: Pathways to optimize fungicidal potency.

Chemical Profile & Handling

Rationale: The C5-chloro position on the 1,2,4-triazole ring renders this molecule electrophilic. Unlike fully substituted commercial fungicides, CET is reactive. Proper handling prevents degradation prior to biological assays.

| Property | Specification | Operational Note |

| Molecular Formula | C₄H₆ClN₃ | Low molecular weight fragment. |

| Solubility | High in DMSO, MeOH, MeCN | Critical: Avoid aqueous storage. Hydrolysis of the C-Cl bond can occur over time in water/buffer. |

| Reactivity | Electrophilic at C5 | Susceptible to Nucleophilic Aromatic Substitution (SNAr). |

| Storage | -20°C, Desiccated, Argon | Protect from moisture to prevent hydrolysis to the triazolone derivative. |

Protocol: In Vitro Antifungal Susceptibility Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) and EC50 of CET against key phytopathogens (Botrytis cinerea, Fusarium graminearum). Standard: Adapted from CLSI M38-A2 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi).

Materials

-

Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Solvent: DMSO (Final assay concentration < 1%).

-

Inoculum: Spore suspension adjusted to

CFU/mL. -

Comparator: Tebuconazole (Positive Control).

Experimental Workflow

-

Stock Preparation: Dissolve CET in DMSO to 100x the highest desired test concentration (e.g., 12,800 µg/mL).

-

Dilution Series: Perform 1:2 serial dilutions in RPMI 1640 across a 96-well microtiter plate.

-

Inoculation: Add 100 µL of adjusted spore suspension to each well.

-

Incubation:

-

Botrytis cinerea: 72 hours at 25°C (darkness).

-

Fusarium spp.:[1] 48 hours at 35°C.

-

-

Readout: Measure Optical Density (OD) at 530 nm or visual scoring (100% inhibition).

Visualization: Screening Workflow

Caption: Figure 1. High-throughput microdilution workflow adapted from CLSI M38-A2 standards.

Protocol: Mechanism of Action (MOA) Validation

Scientific Basis: Triazoles inhibit Lanosterol 14α-demethylase (CYP51) . Inhibition blocks the conversion of Lanosterol to Ergosterol. Validation Metric: A confirmed "hit" must show a decrease in Ergosterol and a concurrent accumulation of Lanosterol/Eburicol .

Sterol Extraction Protocol[2]

-

Culture: Grow Candida albicans or Aspergillus fumigatus in the presence of CET (at 0.5x MIC) for 16 hours.

-

Saponification: Harvest cells, wash with PBS. Resuspend in 3 mL of 10% KOH in 90% Ethanol. Heat at 80°C for 60 mins.

-

Extraction: Add 1 mL water and 3 mL n-Heptane . Vortex vigorously for 3 minutes.

-

Separation: Centrifuge at 2000 x g. Collect the upper heptane layer (contains sterols).

-

Drying: Evaporate heptane under Nitrogen stream. Re-dissolve in Methanol for LC-MS.

HPLC-MS/MS Analysis[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.

-

Mobile Phase: Isocratic MeOH:Water (95:5) with 0.1% Formic Acid.

-

Detection: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

-

Target Ions (m/z):

-

Ergosterol: [M+H]+ ~397.3

-

Lanosterol: [M+H]+ ~427.4

-

14α-methyl-3,6-diol (Toxic byproduct): Monitor if standard available.

-

Visualization: CYP51 Inhibition Pathway

Caption: Figure 2. Mechanism of Action. CET blocks CYP51, preventing Lanosterol demethylation.[2]

Strategic Derivatization (SAR Optimization)

Expert Insight: 5-Chloro-1-ethyl-1H-1,2,4-triazole is likely a weak fungicide on its own because it lacks the lipophilic "tail" required to interact with the hydrophobic channel of CYP51. However, it is an excellent scaffold.

Optimization Strategy: Use the 5-Chloro position as a handle for transition-metal catalyzed cross-coupling to introduce hydrophobic aryl groups.

| Reaction Type | Reagent Partner | Target Structure Feature | Expected Outcome |

| Suzuki-Miyaura | Aryl Boronic Acids | Bi-aryl systems | Increased lipophilicity (LogP > 3.0); Enhanced CYP51 binding. |

| SNAr | Phenols / Thiols | Ether/Thioether linkages | Mimics structure of Difenoconazole/Propiconazole. |

| Sonogashira | Terminal Alkynes | Rigid linker systems | Probing the depth of the enzyme active site. |

Synthesis Note: The ethyl group at N1 prevents isomerization, ensuring regiochemical stability during these couplings.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[1][3][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition (M38-A2).[1][3]

-

Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List: Fungal Control Agents Sorted by Cross Resistance Pattern and Mode of Action.

-

BenchChem. (2025).[2][6] Application Notes and Protocols for Studying Sterol Biosynthesis Intermediates.

-

LIPID MAPS. (2006).[7] Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,2,4-Triazole Derivatives.

Sources